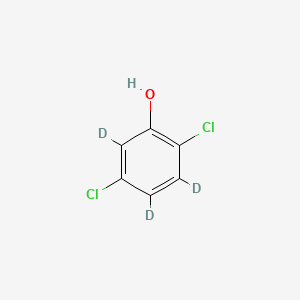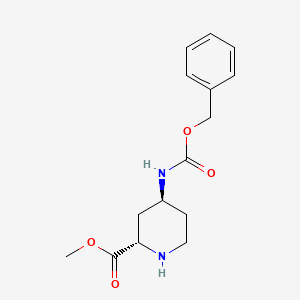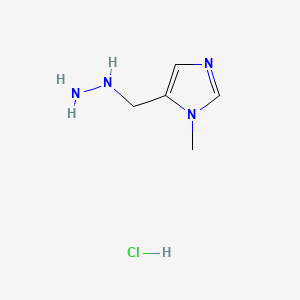
2,5-Dichlorophenol-3,4,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenol-3,4,6-d3 (2,5-DCP-d3) is a stable, deuterated chlorinated phenol. It has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is a useful tool for investigating the structure and function of biological molecules and can be used to study the effects of environmental toxins.
Wissenschaftliche Forschungsanwendungen
Isotopic Abundance in Dichlorophenol Isomers
A study by Trivedi et al. (2016) explored the isotopic abundance ratios in dichlorophenol isomers, including 2,5-dichlorophenol, when treated with biofield energy. This treatment was found to significantly alter the isotopic abundance ratios, which could affect the bond energy, reactivity, and stability of the compounds. Such changes are crucial for understanding the environmental and chemical behavior of dichlorophenol isomers, including 2,5-dichlorophenol, and could impact their use in pharmaceuticals, dyes, and as preservatives (Trivedi et al., 2016).
Photoreaction Mechanisms
Akai et al. (2001) studied the photoreaction mechanisms of multiple chloro-substituted derivatives of chlorophenol, including 2,5-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. The research provides insight into how sunlight and other light sources can influence the chemical pathways and degradation of these compounds in the environment, which is essential for predicting their behavior in natural waters and treated effluents (Akai et al., 2001).
Analytical Methods for Synthesis Intermediates
Zhang et al. (2020) developed HPLC and GC methods for analyzing 2,5-dichlorophenol, a key intermediate in the synthesis of dicamba. Their work emphasizes the importance of efficient analytical techniques for monitoring and optimizing the production processes of herbicides, ensuring purity and effectiveness while minimizing environmental impact (Zhang et al., 2020).
Environmental Degradation Studies
Diristiani et al. (2021) compared the degradation of 2,4-dichlorophenol and 2,5-dichlorophenol using a DBD non-thermal plasma reactor, highlighting advanced oxidation processes for effective pollutant removal from industrial wastewater. Such studies are critical for developing technologies that can efficiently remove hazardous compounds from water, thereby reducing health risks and environmental damage (Diristiani et al., 2021).
Electrochemical Sensors for Pollution Monitoring
Dong et al. (2016) developed a highly sensitive electrochemical sensor based on metal-organic frameworks for determining 2,4-dichlorophenol in water samples. This approach showcases the application of novel materials in monitoring water quality and detecting pollutants at low concentrations, essential for environmental protection and regulatory compliance (Dong et al., 2016).
Eigenschaften
IUPAC Name |
2,5-dichloro-3,4,6-trideuteriophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANCECPPZPIPNO-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenol-3,4,6-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)


![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)


![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)




![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
